BenchChemオンラインストアへようこそ!

protein p33

RNA–protein interaction viral replication template selectivity

Protein p33 (CAS 149780-74-5) is a recombinant auxiliary replication protein from the Tombusvirus genus, primarily utilized as a research reagent for studying plus‑strand RNA virus replication mechanisms. It functions as an essential cofactor that selectively binds an internal replication element (IRE) within the viral RNA genome, facilitating the recruitment of the RNA‑dependent RNA polymerase p92 to form the viral replicase complex on peroxisomal membranes.

Molecular Formula C7H9NO2
Molecular Weight 0
CAS No. 149780-74-5
Cat. No. B1176819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameprotein p33
CAS149780-74-5
Synonymsprotein p33
Molecular FormulaC7H9NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Recombinant Tombusvirus p33 Replication Protein (CAS 149780-74-5): Core Replicase Cofactor for Viral RNA Selection


Protein p33 (CAS 149780-74-5) is a recombinant auxiliary replication protein from the Tombusvirus genus, primarily utilized as a research reagent for studying plus‑strand RNA virus replication mechanisms [1]. It functions as an essential cofactor that selectively binds an internal replication element (IRE) within the viral RNA genome, facilitating the recruitment of the RNA‑dependent RNA polymerase p92 to form the viral replicase complex on peroxisomal membranes [1]. Preparations are typically produced via recombinant expression in E. coli and purified by affinity chromatography, yielding material suitable for in vitro RNA‑binding, protein‑interaction, and replication‑complex assembly assays [1].

Why Generic Substitution Fails for CAS 149780-74-5: Evidence for Sequence‑ and Structure‑Specific RNA Recognition by p33


Generic substitution of tombusvirus p33 with replicase proteins from other positive‑strand RNA viruses is not functionally equivalent because p33 possesses a unique, experimentally verified selectivity for a conserved C·C mismatch within the IRE of its cognate viral RNA [1][2]. This specificity cannot be replicated by the replicase proteins of the closely related Turnip crinkle virus or the distantly related Hepatitis C virus, which fail to recognize the same IRE element [1]. Consequently, substituting p33 with a heterologous RNA‑binding protein would fail to recapitulate the cognate p33:IRE interaction that is indispensable for viral replication, as demonstrated by the strong correlation between in vitro binding and in vivo replication competence [1].

Product‑Specific Quantitative Evidence Guide for CAS 149780-74-5: Head‑to‑Head Comparisons of p33 RNA Binding and Replication Activity


Selective IRE Binding by TBSV p33 vs. Heterologous Viral Replicase Proteins

In electrophoretic mobility shift assays (EMSAs), recombinant Tomato bushy stunt virus (TBSV) p33 formed a specific complex with the cognate IRE, whereas neither the replicase protein of the closely related Turnip crinkle virus (TCV p28C) nor the Hepatitis C virus NS5B polymerase was able to bind the TBSV IRE [1]. This demonstrates that p33 possesses unique, sequence‑ and structure‑specific RNA recognition not shared by other positive‑strand RNA virus replicase proteins [1].

RNA–protein interaction viral replication template selectivity Tombusvirus

Correlation Between in Vitro p33:IRE Binding and in Vivo Replication Competence

Mutations within the TBSV IRE that abolished specific p33 binding in vitro (e.g., deletions in loop 3 removing the C·C mismatch) resulted in complete loss of viral RNA replication in both plant protoplasts and Saccharomyces cerevisiae cells [1]. In contrast, IRE mutants that retained partial p33 binding supported reduced but detectable replication, establishing a quantitative, proportional relationship between p33 binding affinity and replication efficiency [1].

RNA replication structure–function analysis mutagenesis Tombusvirus

Requirement of the p33:p33/p92 Interaction Domain for Selective vs. Non‑specific RNA Binding

A truncated p33 construct lacking the p33:p33/p92 interaction domain retained general RNA‑binding capacity but lost the ability to selectively recognize the IRE [1][2]. Full‑length recombinant p33 therefore provides a distinct functional advantage for experiments requiring sequence‑specific RNA recognition, as truncated versions fail to discriminate between cognate and non‑cognate RNAs [1].

protein multimerization RNA binding specificity replicase assembly Tombusvirus

Conservation of p33 Function Across Tombusvirus Species and Distinction from Other Viral Families

Recombinant replication proteins from Cucumber necrosis virus (CNV), another tombusvirus, also bind their cognate IRE in a manner dependent on a C·C mismatch, suggesting functional conservation within the genus [1][2]. However, the IRE sequences and structures are virus‑specific, preventing cross‑recognition between different tombusviruses. Notably, the replicase proteins of Turnip crinkle virus and Hepatitis C virus, which belong to different genera/families, fail to recognize the TBSV IRE, underscoring the unique specificity of each p33 protein [1].

comparative virology replicase specificity Tombusviridae RNA replication

Optimal Application Scenarios for Recombinant p33 (CAS 149780-74-5) in Virology and Drug Discovery


In Vitro Reconstitution of Tombusvirus Replication Complexes

Full‑length recombinant p33 is the essential component for assembling functional viral replicase complexes in vitro. Its specific IRE‑binding activity, contingent on the intact p33:p33/p92 interaction domain, ensures that only cognate viral RNAs are recruited, faithfully recapitulating the template selectivity observed in infected cells [1][2]. This application is critical for dissecting the molecular mechanisms of replication initiation, elongation, and host‑factor recruitment, and cannot be achieved with heterologous replicase proteins or truncated p33 constructs [1].

High‑Throughput Screening for Inhibitors of Viral RNA–Protein Interactions

The specific p33:IRE interaction represents a validated antiviral target [1]. Recombinant p33 can be employed in fluorescence polarization or AlphaScreen assays to screen small‑molecule libraries for compounds that disrupt this essential interaction. The availability of quantitative binding data (e.g., correlation between IRE mutation and replication loss) provides a benchmark for assay validation and hit characterization [1].

Structure–Function Studies of RNA‑Binding Specificity via Mutagenesis

Because truncated p33 loses IRE specificity but retains general RNA binding, full‑length p33 is indispensable for mapping the structural determinants of sequence‑specific RNA recognition [1]. Researchers can generate point mutations or domain swaps in the p33 coding sequence, express the recombinant variants, and quantify binding to wild‑type and mutant IREs to define the molecular basis of specificity [1].

Comparative Virology and Evolution of RNA Virus Replicases

Recombinant p33 from different tombusvirus species (e.g., TBSV, CNV) can be used in parallel to compare IRE‑binding specificities and replication efficiencies across the genus [1][3]. Such studies inform evolutionary models of RNA virus adaptation and can identify conserved features that could be exploited for broad‑spectrum antiviral strategies [1].

Quote Request

Request a Quote for protein p33

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.